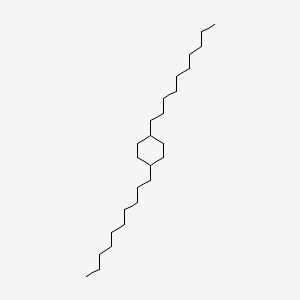
1,4-Didecylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Didecylcyclohexane is an organic compound with the molecular formula C26H52. It is a derivative of cyclohexane, where two decyl groups are attached to the 1 and 4 positions of the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Didecylcyclohexane typically involves the alkylation of cyclohexane. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize side reactions .
化学反应分析
Types of Reactions
1,4-Didecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The decyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of decylcyclohexanol, decylcyclohexanone, or decylcyclohexanoic acid.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
1,4-Didecylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkyl chain length on the physical and chemical properties of cyclohexane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Medicine: Explored for its potential as a component in pharmaceutical formulations to enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
作用机制
The mechanism of action of 1,4-Didecylcyclohexane is primarily related to its hydrophobic interactions with other molecules. The long decyl chains allow the compound to interact with lipid membranes, potentially altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .
相似化合物的比较
Similar Compounds
1,4-Di-n-octylcyclohexane: Similar structure but with shorter octyl chains.
1,4-Di-n-dodecylcyclohexane: Similar structure but with longer dodecyl chains.
1,4-Di-n-hexylcyclohexane: Similar structure but with even shorter hexyl chains.
Uniqueness
1,4-Didecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly suitable for applications where moderate hydrophobic interactions are desired, such as in drug delivery systems and lubricant formulations .
属性
CAS 编号 |
55334-20-8 |
|---|---|
分子式 |
C26H52 |
分子量 |
364.7 g/mol |
IUPAC 名称 |
1,4-didecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI 键 |
ZDOBWFOCGGBPNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1CCC(CC1)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


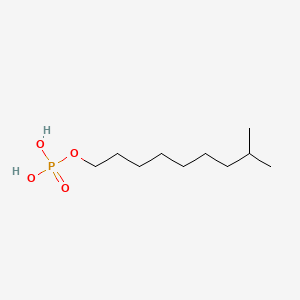
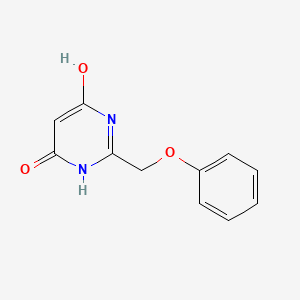
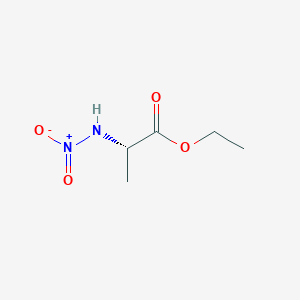
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)
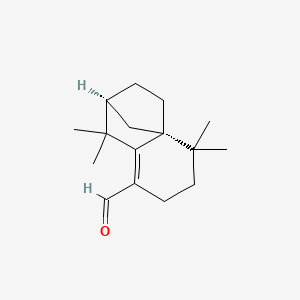
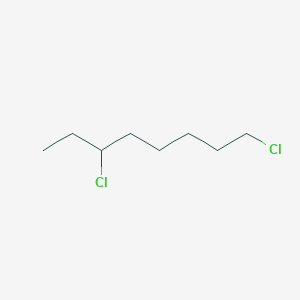

![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
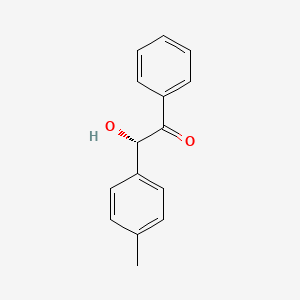
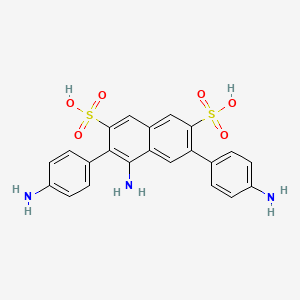
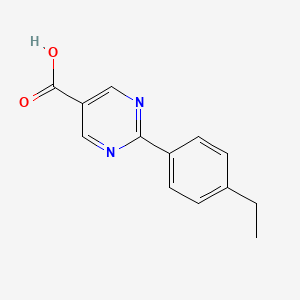
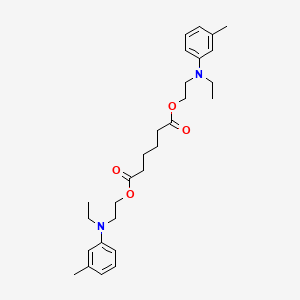
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
